![molecular formula C15H16INO B13733500 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide CAS No. 32353-56-3](/img/structure/B13733500.png)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide is an organic compound known for its unique structural and chemical properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. The compound features a pyridinium core with a styryl group substituted at the 2-position, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in methanol at elevated temperatures (around 353 K) for several hours. The product is then recrystallized from a suitable solvent mixture, such as ethanol-water, to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Various substituted pyridinium derivatives depending on the reagent used.
Scientific Research Applications
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m
Properties
CAS No. |
32353-56-3 |
|---|---|
Molecular Formula |
C15H16INO |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
InChI Key |
RVPMHFZVLYNLON-MLBSPLJJSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


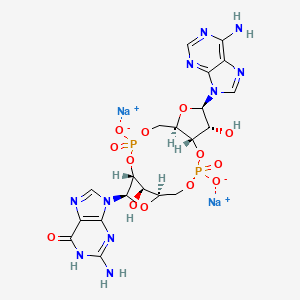
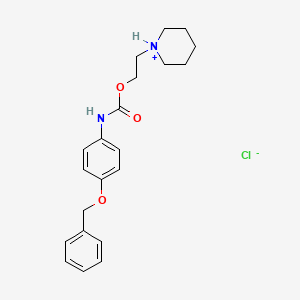
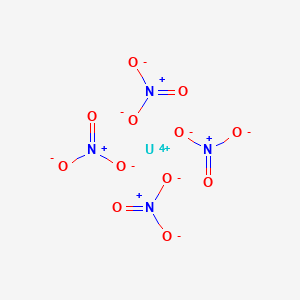
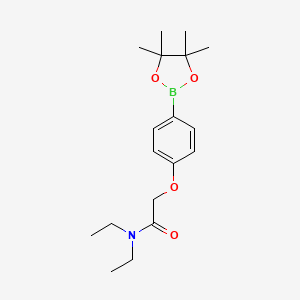
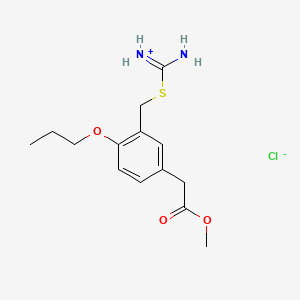
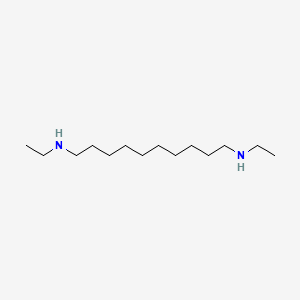
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
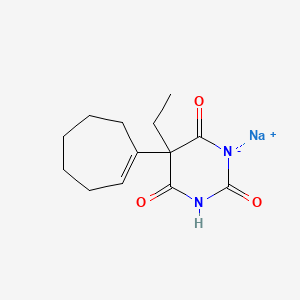
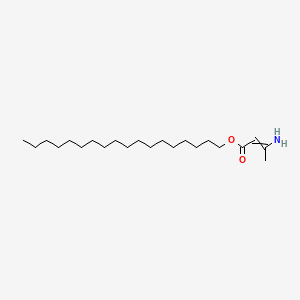
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
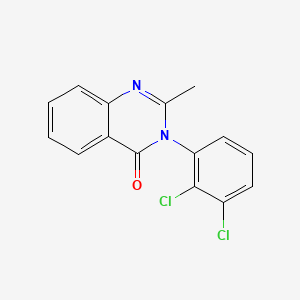
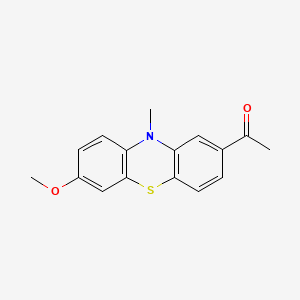
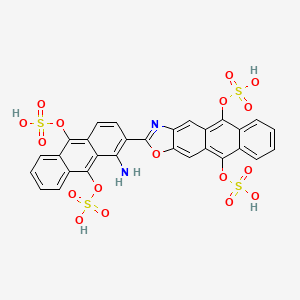
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
